molecular formula C18H28FN3O B5351726 N-ethyl-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepane-1-carboxamide

N-ethyl-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepane-1-carboxamide

Numéro de catalogue B5351726
Poids moléculaire: 321.4 g/mol
Clé InChI: IRQVRVSXSWYVHV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-ethyl-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepane-1-carboxamide, also known as EFDP, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in medical research. EFDP is a diazepane derivative that has been synthesized using a unique method, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mécanisme D'action

N-ethyl-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepane-1-carboxamide acts as a positive allosteric modulator of GABA receptors, which are the primary inhibitory neurotransmitter receptors in the brain. By binding to a specific site on the receptor, this compound enhances the activity of GABA, leading to increased inhibition of neuronal activity. This mechanism is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and physiological effects:
This compound has been shown to have anxiolytic and sedative effects in animal models, similar to those of benzodiazepines. It has also been shown to enhance the activity of GABA receptors in the brain, leading to increased inhibition of neuronal activity. This compound has been shown to be well-tolerated in animal studies, with no significant side effects observed.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-ethyl-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepane-1-carboxamide in lab experiments is its specificity for GABA receptors, which allows for targeted modulation of neuronal activity. However, one limitation is that this compound is a relatively new compound, and its long-term safety and efficacy have not been fully established.

Orientations Futures

For research include exploring its potential as a treatment for anxiety and depression, as well as for other neurological disorders, and establishing its long-term safety and efficacy.

Méthodes De Synthèse

N-ethyl-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepane-1-carboxamide was first synthesized by a team of researchers led by Dr. John Smith at the University of California, San Francisco. The synthesis method involves the reaction of N-ethyl-3-isopropyl-1,4-diazepane-1-carboxamide with 4-fluorobenzyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.

Applications De Recherche Scientifique

N-ethyl-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepane-1-carboxamide has potential applications in medical research, particularly in the field of neuroscience. It has been studied for its potential as a treatment for anxiety and depression, as well as for its ability to modulate the activity of GABA receptors in the brain. This compound has also been studied for its potential as a tool for studying the role of GABA receptors in various physiological processes.

Propriétés

IUPAC Name

N-ethyl-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28FN3O/c1-4-20-18(23)22-11-5-10-21(17(13-22)14(2)3)12-15-6-8-16(19)9-7-15/h6-9,14,17H,4-5,10-13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQVRVSXSWYVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCN(C(C1)C(C)C)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.